molecular formula C31H44N2O4 B13449303 4-((5Z,8Z,11Z,13E,15S)-15-Hydroxyicosa-5,8,11,13-tetraen-2-yl)-6H,6'H-[2,2'-bipyran]-3-carbohydrazide

4-((5Z,8Z,11Z,13E,15S)-15-Hydroxyicosa-5,8,11,13-tetraen-2-yl)-6H,6'H-[2,2'-bipyran]-3-carbohydrazide

Cat. No.: B13449303
M. Wt: 508.7 g/mol
InChI Key: IPTAHPMBQRTWCT-OAQDQUGQSA-N
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Description

4-((5Z,8Z,11Z,13E,15S)-15-Hydroxyicosa-5,8,11,13-tetraen-2-yl)-6H,6’H-[2,2’-bipyran]-3-carbohydrazide is a complex organic compound with a unique structure that includes multiple double bonds and a hydroxyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 4-((5Z,8Z,11Z,13E,15S)-15-Hydroxyicosa-5,8,11,13-tetraen-2-yl)-6H,6’H-[2,2’-bipyran]-3-carbohydrazide involves several steps, including the preparation of intermediate compounds and the final coupling reactionThe reaction conditions often involve the use of specific catalysts and solvents to ensure the desired product yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-((5Z,8Z,11Z,13E,15S)-15-Hydroxyicosa-5,8,11,13-tetraen-2-yl)-6H,6’H-[2,2’-bipyran]-3-carbohydrazide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biological pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl group and double bonds play a crucial role in its reactivity and interaction with biological molecules. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 4-((5Z,8Z,11Z,13E,15S)-15-Hydroxyicosa-5,8,11,13-tetraen-2-yl)-6H,6’H-[2,2’-bipyran]-3-carbohydrazide include:

Properties

Molecular Formula

C31H44N2O4

Molecular Weight

508.7 g/mol

IUPAC Name

4-[(5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraen-2-yl]-6-(2H-pyran-6-yl)-2H-pyran-5-carbohydrazide

InChI

InChI=1S/C31H44N2O4/c1-3-4-13-19-26(34)20-15-12-10-8-6-5-7-9-11-14-18-25(2)27-22-24-37-30(29(27)31(35)33-32)28-21-16-17-23-36-28/h5-6,9-12,15-17,20-22,25-26,34H,3-4,7-8,13-14,18-19,23-24,32H2,1-2H3,(H,33,35)/b6-5-,11-9-,12-10-,20-15+/t25?,26-/m0/s1

InChI Key

IPTAHPMBQRTWCT-OAQDQUGQSA-N

Isomeric SMILES

CCCCC[C@@H](/C=C/C=C\C/C=C\C/C=C\CCC(C)C1=CCOC(=C1C(=O)NN)C2=CC=CCO2)O

Canonical SMILES

CCCCCC(C=CC=CCC=CCC=CCCC(C)C1=CCOC(=C1C(=O)NN)C2=CC=CCO2)O

Origin of Product

United States

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